molecular formula C13H14ClN5 B2386592 N-(3-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 332073-82-2

N-(3-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No. B2386592
CAS RN: 332073-82-2
M. Wt: 275.74
InChI Key: FPVMOLBHYYLCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, more commonly known as CPDG, is a synthetic organic compound that has been used in scientific research for several decades. It is a member of the guanidine family, which includes a wide variety of compounds that have been used in various applications, including drug delivery, chemical synthesis, and biological research. CPDG has been studied for its potential applications in the fields of pharmacology, biochemistry, and physiology.

Scientific Research Applications

CPDG has been used in scientific research for several decades, primarily as a tool for studying the biochemical and physiological effects of drugs and other compounds. It has been used in the study of enzyme inhibition, receptor binding, and drug metabolism, as well as in the study of cell signaling pathways. It has also been used in the development of novel drugs and drug delivery systems.

Mechanism of Action

CPDG is thought to act as a competitive inhibitor of enzymes, binding to the active site of the enzyme and preventing the binding of the substrate. It has also been shown to bind to certain receptors, such as the serotonin receptor, and modulate the activity of those receptors.
Biochemical and Physiological Effects
CPDG has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and cytochrome P450. It has also been shown to bind to certain receptors, such as the serotonin receptor, and modulate the activity of those receptors. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

CPDG has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be used in a wide range of experiments. However, CPDG is not suitable for use in in vivo experiments due to its potential toxicity.

Future Directions

CPDG has a wide range of potential applications in the fields of pharmacology, biochemistry, and physiology. Future research should focus on further exploring the biochemical and physiological effects of CPDG, as well as its potential therapeutic applications. Additionally, research should focus on developing novel methods for synthesizing and delivering CPDG, as well as exploring its potential toxicity in vivo.

Synthesis Methods

CPDG can be synthesized through three different methods. The first is a two-step synthesis starting from 3-chloroaniline and 4,6-dimethylpyrimidine. In the first step, the two compounds are reacted with a base, such as sodium hydroxide, in an aqueous solution to form a guanidine intermediate. In the second step, the intermediate is treated with a strong acid, such as hydrochloric acid, to form the desired product. The second method is a one-step synthesis starting from 3-chloroaniline and 4,6-dimethylpyrimidine-2-carboxylic acid. In this method, the two compounds are reacted with a base, such as sodium hydroxide, in an aqueous solution to form the desired product. The third method is a one-step synthesis starting from 3-chloroaniline and 4,6-dimethylpyrimidine-2-carboxaldehyde. In this method, the two compounds are reacted with a base, such as sodium hydroxide, in an aqueous solution to form the desired product.

properties

IUPAC Name

1-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5/c1-8-6-9(2)17-13(16-8)19-12(15)18-11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H3,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVMOLBHYYLCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

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